Bicyclo[6.3.1]dodec-8-en-10-one
Description
Bicyclo[6.3.1]dodec-8-en-10-one is a bicyclic ketone characterized by a 12-membered fused ring system with bridgehead unsaturation (the enone moiety). Its structure comprises two fused cycloalkane rings with a ketone group at position 10 and a double bond at position 6.
Properties
CAS No. |
63072-63-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
bicyclo[6.3.1]dodec-1(11)-en-10-one |
InChI |
InChI=1S/C12H18O/c13-12-8-10-5-3-1-2-4-6-11(7-10)9-12/h8,11H,1-7,9H2 |
InChI Key |
LDCYSURGSPRJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=CC(=O)CC(C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.3.1]dodec-8-en-10-one typically involves the photocyclization of precursor compounds. One common method is the photocyclization of Bicyclo[6.3.1]dodec-1(11)-en-10-one, which undergoes a photochemical reaction to form the desired bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.3.1]dodec-8-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Bicyclo[6.3.1]dodec-8-en-10-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its rigid structure is useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique modes of action.
Industry: Its stability and reactivity make it a candidate for materials science applications, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which Bicyclo[6.3.1]dodec-8-en-10-one exerts its effects depends on its specific application. In chemical reactions, its rigid bicyclic structure influences the reaction pathways and the stability of intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Functional Differences
The table below compares Bicyclo[6.3.1]dodec-8-en-10-one with structurally related bicyclic compounds, focusing on ring size, substituents, and functional groups:
Research Findings and Data Tables
Thermodynamic and Spectroscopic Data
- This compound: Melting Point: Not reported (analogous oxabicyclo derivatives: 85–90°C ). IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹; alkene C=C at ~1650 cm⁻¹. NMR: Bridgehead protons exhibit downfield shifts due to ring strain (δ 2.5–3.5 ppm in ¹H NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
